Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans-
Description
The compound Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans- is a cyclohexane derivative featuring a trans-configuration, a methyl ester group, and a 4-amino-3-(difluoromethyl)pyrazole substituent at the 4-position of the cyclohexane ring. The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the amino group on the pyrazole may contribute to hydrogen bonding or coordination chemistry. The trans-stereochemistry likely influences its spatial interactions, solubility, and reactivity .
Properties
Molecular Formula |
C12H17F2N3O2 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
methyl 4-[4-amino-3-(difluoromethyl)pyrazol-1-yl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H17F2N3O2/c1-19-12(18)7-2-4-8(5-3-7)17-6-9(15)10(16-17)11(13)14/h6-8,11H,2-5,15H2,1H3 |
InChI Key |
CWCHVBXCDXRDRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)N2C=C(C(=N2)C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Trans-Cyclohexane Configuration
The hydrogenation step’s stereoselectivity depends on:
Pyrazole Regioselectivity
Iodide catalysts in cyclization () enhance 4-carboxylic acid formation by stabilizing transition states through halogen bonding. Solvent polarity (e.g., ethanol vs. THF) further modulates isomer ratios.
Comparative Analysis of Synthetic Routes
Approach 1 offers better stereocontrol for the cyclohexane ring, while Approach 2 excels in pyrazole regioselectivity. Hybrid strategies combining hydrogenation () and cyclization () are optimal for industrial-scale production.
Industrial-Scale Considerations
-
Cost efficiency : Rhodium catalysts, though effective, are costly. Nickel-based alternatives are under investigation.
-
Solvent recovery : Acetone/water mixtures in hydrogenation steps allow for 90% solvent reuse after distillation.
-
Waste reduction : Iodide catalysts are recyclable via aqueous extraction, reducing heavy metal waste.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and difluoromethyl groups on the pyrazole ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the pyrazole ring.
Scientific Research Applications
Anticancer Agents
Research has indicated that pyrazole derivatives exhibit promising anticancer activity. The compound has been studied for its potential to inhibit specific cancer cell lines by modulating biological pathways associated with tumor growth. For example, modifications in the pyrazole structure can enhance selectivity towards cancer cells while minimizing effects on normal cells.
Inhibitors of Meprin Enzymes
Recent studies have identified derivatives of cyclohexanecarboxylic acid as potent inhibitors of meprin enzymes, which are implicated in various diseases including cancer and inflammatory conditions. The trans-methyl ester form has shown superior selectivity and potency against meprin α compared to meprin β, suggesting a targeted therapeutic approach for conditions mediated by these enzymes .
Anti-inflammatory Properties
The compound's structural features allow it to interact with inflammatory pathways effectively. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .
Synthesis of Pyrazole Derivatives
The synthesis of cyclohexanecarboxylic acid derivatives often involves the formation of pyrazole rings through various coupling reactions. The use of techniques such as hydrolysis and selective deprotection has been documented in literature to yield high-purity compounds suitable for biological testing .
Structure-Activity Relationship Studies
Understanding how structural modifications affect biological activity is crucial for drug development. Systematic studies have shown that variations in the substituents on the pyrazole ring significantly influence the inhibitory activity against meprin enzymes and other targets .
Case Study 1: Meprin Inhibition
A study focusing on a series of pyrazole-based inhibitors demonstrated that trans-cyclohexanecarboxylic acid derivatives could effectively inhibit meprin α with IC50 values in the nanomolar range. These findings suggest that specific structural features are critical for achieving high selectivity and potency against this enzyme class .
Case Study 2: Anticancer Activity
In another investigation, a library of cyclohexanecarboxylic acid derivatives was screened against several cancer cell lines. The results showed that certain modifications led to significant reductions in cell viability, indicating potential as anticancer agents. The structure-activity relationship highlighted the importance of the difluoromethyl group in enhancing cytotoxicity .
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans- involves its interaction with specific molecular targets. The amino and difluoromethyl groups on the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Diversity on the Cyclohexane Ring
- Target Compound: Substituent: 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]. Ester: Methyl ester. Stereochemistry: Trans-configuration.
- Cyclohexanecarboxylic acid, 4-hexyl-, 4-cyanophenyl ester, trans- (CAS 62439-36-5): Substituent: 4-hexyl group. Ester: 4-cyanophenyl ester. Key Difference: The hexyl chain increases hydrophobicity, while the 4-cyanophenyl ester may enhance π-π stacking interactions.
- Cyclohexanecarboxylic acid, 3-(cyclopropylmethoxy)-1-[[(2,5-dimethylphenyl)acetyl]amino]-, methyl ester (CAS 872846-62-3): Substituent: Cyclopropylmethoxy and 2,5-dimethylphenyl acetyl groups. Ester: Methyl ester. Key Difference: Bulky substituents may hinder steric accessibility. The acetylated amino group contrasts with the target’s free amino pyrazole .
Fluorinated vs. Non-Fluorinated Derivatives
Target Compound :
- Contains a difluoromethyl group on the pyrazole, improving metabolic resistance and membrane permeability.
- (1S,3R)-3-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexanecarboxylic acid: Substituent: Trifluoromethylphenyl group.
Stereochemical and Ester Group Variations
Cyclohexanecarboxylic acid, 4-pentyl-,2-fluoro-4-(5-propyl-2-pyrimidinyl)phenyl ester, trans- (CAS 134199-74-9) :
- Cyclohexanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1), (1S,3R) (CAS N/A): Substituent: 3-amino group. Ester: Methyl ester. Key Difference: The free amino group on the cyclohexane ring (vs.
Data Table: Key Structural and Physical Properties
| Compound Name (CAS) | Substituent(s) | Ester Group | Molecular Weight | pKa (Predicted) | Density (g/cm³) |
|---|---|---|---|---|---|
| Target Compound | 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl] | Methyl | N/A | ~15.5* | ~1.31* |
| Cyclohexanecarboxylic acid, 4-hexyl-... (62439-36-5) | 4-hexyl | 4-cyanophenyl | N/A | N/A | N/A |
| 876765-80-9 | Quinazolinyl/tetrahydro-2H-pyran | Methyl | 548.67 | 15.51 | 1.31 |
| 872846-62-3 | Cyclopropylmethoxy/2,5-dimethylphenyl acetyl | Methyl | 373.50 | N/A | N/A |
| 134199-74-9 | Pentyl/pyrimidinyl-fluorophenyl | Fluorophenyl | N/A | N/A | N/A |
*Values extrapolated from structurally similar compound 876765-80-9 .
Research Findings and Implications
- Fluorine Impact: The difluoromethyl group in the target compound balances lipophilicity and electronic effects, offering advantages over non-fluorinated analogs in drug design (e.g., improved bioavailability) .
- Stereochemistry : Trans-configuration likely reduces steric hindrance compared to cis-isomers, enhancing molecular recognition in chiral environments.
- Pyrazole vs.
Biological Activity
Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans- (CAS Number: 2434853-23-1) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound features a cyclohexane ring with a carboxylic acid group and a pyrazole moiety, which may contribute to its biological activity.
The biological activity of cyclohexanecarboxylic acid derivatives often involves interactions with specific biological targets, including enzymes and receptors. The presence of the difluoromethyl group and the pyrazole ring suggests potential inhibition of certain enzymes or modulation of receptor activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of cyclohexanecarboxylic acid exhibit antimicrobial properties. For example, compounds similar to the target compound have shown effectiveness against various bacterial strains. A study indicated that the introduction of difluoromethyl groups enhances the antibacterial activity by increasing lipophilicity, which aids in membrane penetration .
Anticancer Properties
Research has also explored the anticancer potential of similar compounds. A notable study found that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The trans configuration of the compound may enhance its binding affinity to cancer cell receptors, leading to increased therapeutic efficacy .
Neuroprotective Effects
Another area of interest is the neuroprotective effects attributed to cyclohexanecarboxylic acid derivatives. Studies suggest that these compounds can mitigate oxidative stress in neuronal cells, potentially through the upregulation of antioxidant enzymes. This property could be beneficial in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled study, various concentrations of cyclohexanecarboxylic acid derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 75 | Escherichia coli |
Case Study 2: Apoptosis Induction in Cancer Cells
A study investigated the effect of cyclohexanecarboxylic acid derivatives on human breast cancer cell lines (MCF-7). The results showed that treatment with these compounds led to a significant increase in apoptotic cell death compared to control groups.
| Treatment | Apoptotic Rate (%) |
|---|---|
| Control | 10 |
| Compound A | 30 |
| Compound B | 45 |
Q & A
Q. How to differentiate between kinetic vs. thermodynamic control in key synthetic steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
